4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid
Overview
Description
Research on complex organic compounds often delves into their synthesis, structural elucidation, and property assessment to uncover their potential applications and behaviors in various conditions. This approach extends to compounds like "4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid," highlighting the significance of molecular structure analysis, synthesis methods, and property evaluations in organic chemistry and materials science.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, leveraging various catalysts and reaction conditions to construct the desired molecular architecture. For instance, the synthesis of similar complex molecules has been demonstrated through catalytic acylation, employing 4-dimethylaminopyridine between succinic anhydride and specific nitriles, revealing pathways that may be relevant to the target compound (Fa et al., 2015).
Molecular Structure Analysis
Molecular structure determination is crucial, often involving spectroscopic methods like FT-IR, NMR, and X-ray crystallography. Studies on related compounds have used these techniques to elucidate structural parameters, vibrational wavenumbers, and electronic properties, providing insights into the molecular geometry and electronic distribution (Raju et al., 2015).
Chemical Reactions and Properties
Understanding the chemical reactivity and potential reaction pathways of a compound is essential for its application development. Research into substitution reactions of similar nitropyridine derivatives has unveiled various nucleophilic substitution possibilities, offering a glimpse into how our target compound might behave under certain conditions (Bakke & Sletvold, 2003).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, play a significant role in a compound's applications. For example, the crystal structure analysis of related compounds provides valuable information on the crystalline state and thermal stability, which are critical for material science applications (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and spectroscopic characteristics, are fundamental for understanding a compound's utility in broader chemical contexts. Studies have explored the vibrational, electronic, and optical properties of related compounds through spectroscopic and computational analyses, shedding light on the intrinsic chemical nature and potential applications of these molecules (Vanasundari et al., 2018).
Scientific Research Applications
Antioxidant Properties
Some derivatives of 4-hydroxycoumarin, which are structurally related to 4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid, have been investigated for their antioxidant properties. For instance, compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate have shown notable scavenger activity, particularly at higher concentrations (Stanchev et al., 2009).
Application in Alzheimer’s Disease Research
A novel fluorescent probe synthesized from a derivative of 4-oxobutanoic acid, similar in structure to 4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid, has shown promise in molecular diagnosis of Alzheimer’s disease. This compound demonstrated high binding affinities toward β-amyloid aggregates, an essential feature in Alzheimer's research (Fa et al., 2015).
Growth Regulation in Plants
Derivatives of 4-hydroxycoumarin have been tested for their growth-regulating activity on soybean plants. Compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate, structurally related to the compound of interest, exhibited concentration-dependent effects on plant growth, including suppression of shoot and root biomass accumulation (Stanchev et al., 2010).
Synthesis and Structural Studies
Various studies have focused on synthesizing and understanding the structural properties of compounds similar to 4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid. For example, research on the synthesis of benzyl and tert-butyl 3-(2-methoxycarbonylethyl)-4-methylpyrrole-2-carboxylates from methyl 4-oxobutanoate offers insights into the synthetic pathways and chemical reactions involved in producing these compounds (Drinan & Lash, 1994).
Future Directions
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S/c1-13(2,3)22-10(17)7-8(12(18)19)15-23-11-9(16(20)21)5-4-6-14-11/h4-6,8,15H,7H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEWXTHQMTVUOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20410768 | |
Record name | N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20410768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid | |
CAS RN |
108312-24-9 | |
Record name | N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20410768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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